molecular formula C21H9Cl3F3N3O6 B11025120 2-chloro-N-(2-chloro-5-nitrobenzoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide

2-chloro-N-(2-chloro-5-nitrobenzoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide

Cat. No.: B11025120
M. Wt: 562.7 g/mol
InChI Key: HMLSPWKAKJAFJX-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloro-5-nitrobenzoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide is a complex organic compound characterized by multiple chloro, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-5-nitrobenzoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Chlorination: The substitution of hydrogen atoms with chlorine atoms using chlorine gas or other chlorinating agents like thionyl chloride.

    Amidation: The formation of the amide bond through the reaction of an acid chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, forming nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amines, which can further participate in various chemical transformations.

    Substitution: The chloro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-chloro-5-nitrobenzoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The presence of multiple electron-withdrawing groups (chloro, nitro, and trifluoromethyl) can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-chloro-N-(2-chloro-5-nitrobenzoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide is unique due to its combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both nitro and trifluoromethyl groups can significantly enhance its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C21H9Cl3F3N3O6

Molecular Weight

562.7 g/mol

IUPAC Name

2-chloro-N-(2-chloro-5-nitrobenzoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide

InChI

InChI=1S/C21H9Cl3F3N3O6/c22-15-5-2-11(29(33)34)8-13(15)19(31)28(18-7-10(21(25,26)27)1-4-17(18)24)20(32)14-9-12(30(35)36)3-6-16(14)23/h1-9H

InChI Key

HMLSPWKAKJAFJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N(C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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